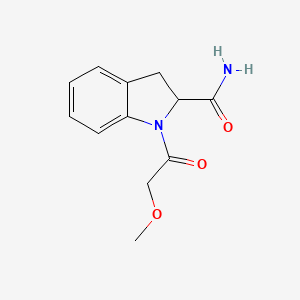![molecular formula C21H18N2O5S B2834476 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797965-88-8](/img/structure/B2834476.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl moiety and a thiophen-2-yl moiety. These moieties are common in many organic compounds and have been studied for their potential applications in various fields, including medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been involved in various reactions, including those leading to the formation of carbon-nitrogen bonds .Scientific Research Applications
Orexin Receptor Mechanisms and Compulsive Food Consumption
Research conducted by Piccoli et al. (2012) explores the role of Orexin (OX) receptors in feeding, arousal, stress, and drug abuse. This study specifically investigates the effects of various OX1R and OX2R antagonists in a binge eating model in rats. Although not directly involving the exact compound , this research provides insight into the broader context of compounds affecting neural systems related to compulsive food intake and potentially other eating disorders (Piccoli et al., 2012).
Anti-Tumor Agents Incorporating Thiophene Moiety
A study by Gomha et al. (2016) focuses on the synthesis and characterization of compounds incorporating the thiophene moiety for their anti-tumor activities. The research revealed promising anti-tumor activities against hepatocellular carcinoma cell lines. This study is relevant as it investigates compounds structurally similar to the one , particularly in their use as potential anti-tumor agents (Gomha et al., 2016).
Antiproliferative Activity of Hydroxyl-Containing Benzo[b]thiophene Analogs
Haridevamuthu et al. (2023) speculate on the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against cancer cells. This study is significant in understanding the potential anticancer properties of compounds similar to the one under discussion (Haridevamuthu et al., 2023).
Celecoxib Derivatives and Their Therapeutic Potential
Research by Küçükgüzel et al. (2013) involves the synthesis of novel celecoxib derivatives for evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study contributes to the understanding of the therapeutic potential of complex compounds similar to the compound , particularly in their multifaceted pharmaceutical applications (Küçükgüzel et al., 2013).
Photovoltaic Performance Enhancement by Increasing Conjugation
A study by Hu et al. (2014) investigates copolymers based on benzodithiophene and quinoxaline for the enhancement of photovoltaic performance. While not directly linked, this research provides insight into the applications of complex molecular structures in improving the efficiency of solar cells (Hu et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c24-19(13-4-2-1-3-5-13)18-9-7-15(29-18)11-22-20(25)21(26)23-14-6-8-16-17(10-14)28-12-27-16/h1-10,19,24H,11-12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUUWLZQUFLZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(S3)C(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


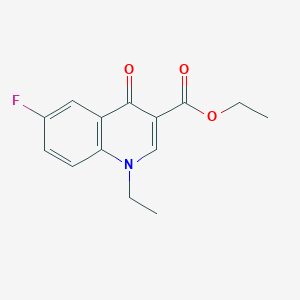
![2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2834395.png)
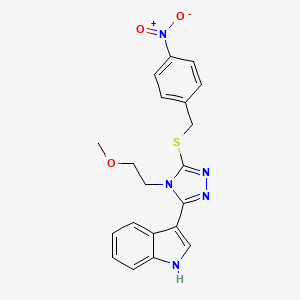

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2834399.png)

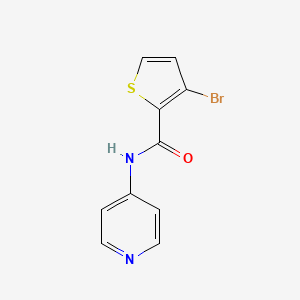
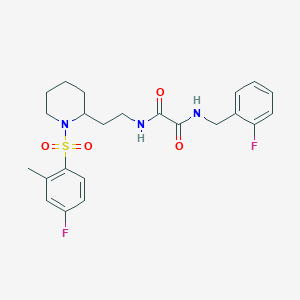
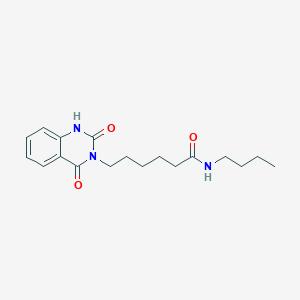
![3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid](/img/structure/B2834408.png)

